N-(2-carbamoyl-1-benzofuran-3-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(2-carbamoyl-1-benzofuran-3-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of both benzofuran and benzothiazole moieties, which are known for their diverse biological activities. The compound has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoyl-1-benzofuran-3-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Formation of Benzothiazole Moiety: The benzothiazole ring is often synthesized via the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the benzofuran and benzothiazole moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoyl-1-benzofuran-3-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and its cytotoxic activities against cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-carbamoyl-1-benzofuran-3-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, the compound may inhibit the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran carbohydrazide, which exhibit antimicrobial activities.
Benzothiazole Derivatives: Compounds such as 2-amino-6-thiocyanatobenzothiazole, known for their diverse biological activities.
Uniqueness
N-(2-carbamoyl-1-benzofuran-3-yl)-1,3-benzothiazole-6-carboxamide stands out due to its unique combination of benzofuran and benzothiazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c18-16(21)15-14(10-3-1-2-4-12(10)23-15)20-17(22)9-5-6-11-13(7-9)24-8-19-11/h1-8H,(H2,18,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNLXVDWTGQZFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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